molecular formula C16H14N2O3 B8671955 N-(2-carbamoylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide

N-(2-carbamoylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No. B8671955
M. Wt: 282.29 g/mol
InChI Key: HIPILSORDYKYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-carbamoylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-carbamoylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-carbamoylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2,3-dihydro-1-benzofuran-5-carboxamide

InChI

InChI=1S/C16H14N2O3/c17-15(19)12-3-1-2-4-13(12)18-16(20)11-5-6-14-10(9-11)7-8-21-14/h1-6,9H,7-8H2,(H2,17,19)(H,18,20)

InChI Key

HIPILSORDYKYCL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,3-dihydrobenzo[b]furan-5-carboxylic acid (1.0 g, 6.1 mmol) in thionyl chloride (2.2 mL, 30.5 mmol) is stirred at room temperature for 4 h. The volatiles were removed by evaporation. To a solution of the residue and anthranilamide (750 mg, 5.5 mmol) in CHCl3 (30 mL) is added pyridine (670 □L, 8.3 mmol) and the mixture stirred at room temperature for 18 h. The volatiles were removed by evaporation and the residue is partitioned between EtOAc and 1 N sodium carbonate. The resulting precipitate that formed between the aqueous and organic phases is collected by filtration and dried under vacuum to afford the desired intermediate (1.5 g, 5.3 mmol; 87% yield); ); Rf=0.31 (EtOAc/hexanes, 95/5); mp=230-235° C.; ES MS(M+H)+=283.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
8.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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